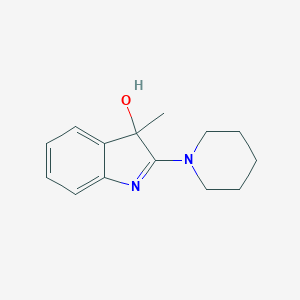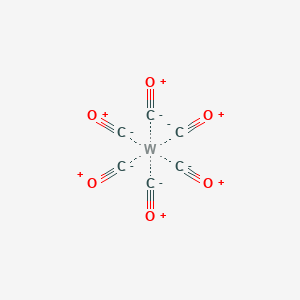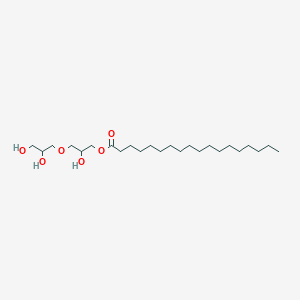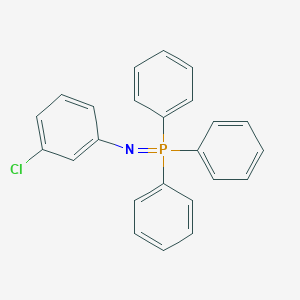
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-, also known as Wittig reagent, is an organophosphorus compound used in organic synthesis. It is a versatile reagent that is commonly used in the preparation of alkenes and other organic compounds. The compound is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- involves the formation of a ylide intermediate. The ylide intermediate is a highly reactive species that can react with a variety of electrophiles to form new carbon-carbon bonds. The reaction typically proceeds via a concerted mechanism, resulting in the formation of a new double bond.
Efectos Bioquímicos Y Fisiológicos
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- has no known biochemical or physiological effects. The compound is primarily used in organic synthesis and has no known applications in medicine or other fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- in lab experiments include its versatility and ease of use. The compound can be used to prepare a wide range of organic compounds and is relatively simple to synthesize. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment to handle it safely.
Direcciones Futuras
There are several potential future directions for research involving benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-. One possible area of research is the development of new synthetic methods using the compound. Another potential direction is the investigation of the compound's potential applications in medicine and other fields. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in organic synthesis.
Métodos De Síntesis
The synthesis of benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- involves the reaction of triphenylphosphine with chloroform to form triphenylphosphine dichloride. The resulting compound is then reacted with aniline to form benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-. The reaction is typically carried out in a solvent such as ether or dichloromethane under reflux conditions.
Aplicaciones Científicas De Investigación
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- is widely used in scientific research due to its unique properties and applications. The compound is commonly used in the preparation of alkenes and other organic compounds. It is also used in the synthesis of various pharmaceuticals and other biologically active compounds.
Propiedades
Número CAS |
14796-87-3 |
|---|---|
Nombre del producto |
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- |
Fórmula molecular |
C24H19ClNP |
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
(3-chlorophenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H19ClNP/c25-20-11-10-12-21(19-20)26-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H |
Clave InChI |
DCCDDQMSUTXSEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=NC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)P(=NC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
3-Chloro-N-(triphenylphosphoranylidene)benzenamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
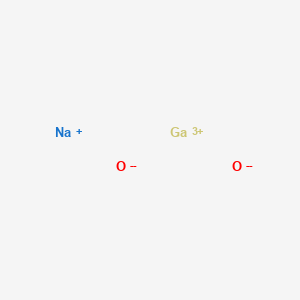
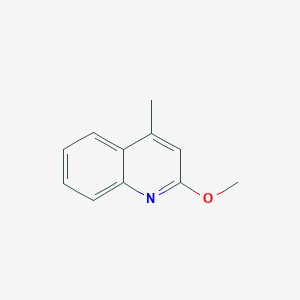
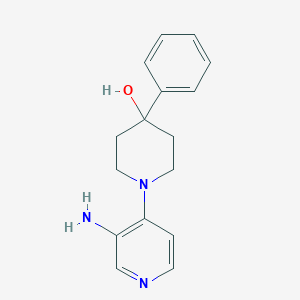
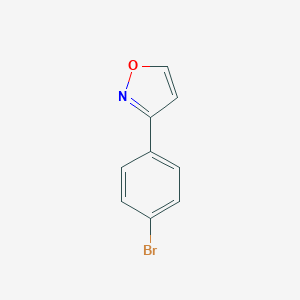
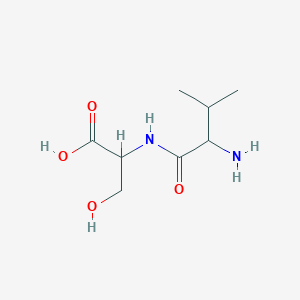
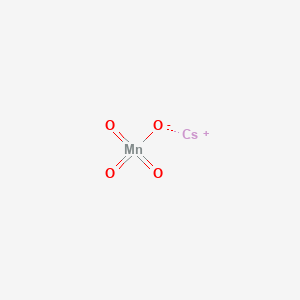

![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)

